Dihydrosterculic acid
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Overview
Description
Dihydrosterculic acid is a cyclopropane fatty acid, which is a type of fatty acid containing a cyclopropane ring. It is found in various plants, particularly in the genus Sterculia. This compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterculic acid typically involves the cyclopropanation of oleic acid. This process can be achieved through the use of cyclopropane-fatty-acyl-phospholipid synthase enzymes, which facilitate the formation of the cyclopropane ring. The reaction conditions often include the use of electrophilic methylation with S-adenosyl methionine to create a reactive intermediate, followed by cyclization via loss of a proton .
Industrial Production Methods: Industrial production of this compound can be achieved through the recombinant expression of cyclopropane fatty acid synthases in plants. For instance, expressing these enzymes in Nicotiana benthamiana leaves has been shown to accumulate significant amounts of this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydrosterculic acid undergoes various chemical reactions, including:
Hydrogenation: Converts this compound to saturated mid-chain branched fatty acids, which are valuable in the petrochemical industry.
Oxidation: Can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Hydrogenation: Produces saturated mid-chain branched fatty acids.
Oxidation: Results in various oxidized derivatives of this compound.
Scientific Research Applications
Dihydrosterculic acid has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cyclopropane-containing compounds.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Mechanism of Action
The mechanism of action of dihydrosterculic acid involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of stearoyl-CoA desaturase, an enzyme involved in the biosynthesis of monounsaturated fatty acids. This inhibition can lead to changes in cellular membrane physiology and signaling, affecting various physiological processes .
Comparison with Similar Compounds
Sterculic Acid: Another cyclopropane fatty acid found in the same plant genus.
Lactobacillic Acid: A cyclopropane fatty acid produced by lactic acid bacteria, known for its role in strengthening bacterial membranes.
Uniqueness: Dihydrosterculic acid is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and physical properties. Its ability to be converted into valuable industrial products through hydrogenation further distinguishes it from other similar compounds .
Properties
CAS No. |
5711-28-4 |
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Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
8-(2-octylcyclopropyl)octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
InChI Key |
PDXZQLDUVAKMBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Synonyms |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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